[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid
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Overview
Description
[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid: is an organic compound that belongs to the class of boronic acids It features a benzothiophene ring substituted with a propan-2-yl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method to synthesize [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and an appropriate boronic acid derivative.
Direct Borylation: Another method involves the direct borylation of the corresponding benzothiophene derivative using a borylation reagent like bis(pinacolato)diboron in the presence of a transition metal catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid is used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Biological Probes: It can be used as a building block for designing probes to study biological systems.
Industry:
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid exerts its effects depends on its application. In cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid pinacol ester: A derivative with similar reactivity but different solubility properties.
This compound neopentyl glycol ester: Another derivative with distinct physical and chemical properties.
Uniqueness:
Reactivity: this compound exhibits unique reactivity due to the presence of both the benzothiophene ring and the boronic acid group.
Properties
IUPAC Name |
(5-propan-2-yl-1-benzothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO2S/c1-7(2)8-3-4-10-9(5-8)6-11(15-10)12(13)14/h3-7,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIBNLRWBLXQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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